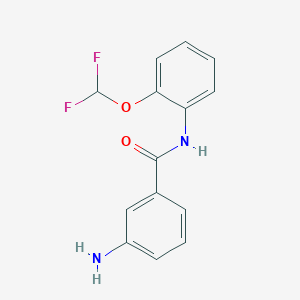

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide: is an organic compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzamide structure. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 3-amino benzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Substitution: The amino group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that it can act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibition of these enzymes could reverse abnormal gene silencing associated with tumorigenesis, making this compound a candidate for anticancer therapies.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, such as anti-inflammatory and anticancer properties. For instance, in vitro studies have demonstrated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines by altering HDAC activity . Additionally, its binding affinity to specific molecular targets is assessed using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which help elucidate its mechanism of action.

Chemical Research

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 2-(difluoromethoxy)aniline with appropriate acyl chlorides under controlled conditions to ensure high yield and purity. The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Applications in Organic Synthesis

In chemical research, this compound can be utilized to develop new synthetic methodologies or to explore reaction mechanisms involving nucleophilic substitutions or electrophilic aromatic substitutions due to its functional groups. Its unique structure allows for modifications that can lead to the discovery of novel compounds with enhanced properties.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications beyond pharmaceuticals, including use in agrochemicals or as intermediates in the synthesis of other valuable compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Histone Deacetylase Inhibition | Investigated the role of this compound in modulating HDAC activity | Induced apoptosis in cancer cell lines through enzyme inhibition |

| Anti-inflammatory Properties | Explored potential therapeutic uses | Showed significant anti-inflammatory effects in preclinical models |

| Synthetic Methodology Development | Developed new synthetic routes for producing derivatives | Improved yields and reduced reaction times using modern catalytic systems |

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The difluoromethoxy group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

- 2-Amino-N-(4-(difluoromethoxy)phenyl)benzamide

- 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

- 3-Amino-N-(3-(difluoromethoxy)phenyl)benzamide

Uniqueness: 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the specific positioning of the difluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amine group and a difluoromethoxy substituent on the phenyl ring. This fluorinated moiety may enhance the compound's lipophilicity and biological activity, as seen in other fluorinated compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of enzyme inhibition and antiplasmodial effects. The following sections detail specific activities and findings related to this compound.

1. Antiplasmodial Activity

Studies have shown that certain benzamide derivatives possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar structures have demonstrated potent in vitro activity with IC50 values ranging from 10 to 60 nM against various strains of P. falciparum .

Table 1: Antiplasmodial Activity of Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Targets PfATP4 |

| Compound B | 30 | Inhibits heme polymerization |

| This compound | TBD | TBD |

2. Histone Deacetylase Inhibition

Fluorination in compounds has been linked to enhanced inhibitory effects on histone deacetylases (HDACs). Research has indicated that fluorinated derivatives can exhibit increased potency against HDACs, which are implicated in various cancers . The introduction of difluoromethoxy groups might similarly enhance the activity of this compound against HDACs.

Table 2: HDAC Inhibition Potency of Fluorinated Compounds

| Compound Name | HDAC Type | IC50 (μM) |

|---|---|---|

| Largazole | HDAC1-3 | 0.88 |

| Fluorinated Compound X | HDAC1-3 | 0.64 |

| This compound | TBD |

3. Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethoxy group may play a critical role in modulating interactions with target proteins, enhancing binding affinity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives:

Properties

Molecular Formula |

C14H12F2N2O2 |

|---|---|

Molecular Weight |

278.25 g/mol |

IUPAC Name |

3-amino-N-[2-(difluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C14H12F2N2O2/c15-14(16)20-12-7-2-1-6-11(12)18-13(19)9-4-3-5-10(17)8-9/h1-8,14H,17H2,(H,18,19) |

InChI Key |

YXUSJUGSHMLJTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.